molecular formula C8H8ClIO B8214106 4-Chloro-1-iodo-2-(methoxymethyl)benzene

4-Chloro-1-iodo-2-(methoxymethyl)benzene

Cat. No.: B8214106
M. Wt: 282.50 g/mol
InChI Key: POLGTWQLROROJH-UHFFFAOYSA-N
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Description

4-Chloro-1-iodo-2-(methoxymethyl)benzene is an organic compound with the molecular formula C8H8ClIO. It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and a methoxymethyl group. This compound is of interest in organic synthesis and various chemical research applications due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-iodo-2-(methoxymethyl)benzene typically involves the halogenation of a suitable benzene derivative. One common method is the iodination of 4-chloro-2-(methoxymethyl)benzene using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient mixing of reactants. The choice of solvent, temperature, and reaction time would be carefully controlled to maximize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-iodo-2-(methoxymethyl)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound where the iodine atom is replaced by an aryl group .

Mechanism of Action

The mechanism of action of 4-Chloro-1-iodo-2-(methoxymethyl)benzene in chemical reactions involves the reactivity of its functional groups. The iodine atom, being a good leaving group, facilitates substitution reactions. The chlorine and methoxymethyl groups influence the electron density of the benzene ring, affecting its reactivity in electrophilic aromatic substitution reactions . The specific molecular targets and pathways depend on the context of its use, such as in the synthesis of pharmaceuticals or materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-iodo-2-(methoxymethyl)benzene is unique due to the combination of its substituents, which provide a balance of reactivity and stability. The presence of both chlorine and iodine allows for selective reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-chloro-1-iodo-2-(methoxymethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClIO/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLGTWQLROROJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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